![molecular formula C11H12N4OS B7414919 6-Methyl-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one](/img/structure/B7414919.png)
6-Methyl-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core fused with a piperazine ring, which contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to achieve cyclization and form the thienopyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
6-Methyl-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Methyl-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, thereby exhibiting anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar thienopyrimidine core but differ in their substituents and biological activities.
Pyrido[2,3-d]pyrimidines: These compounds have a pyridine ring fused with a pyrimidine ring and exhibit diverse biological activities.
Uniqueness
6-Methyl-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one is unique due to its specific structural features, including the presence of a piperazine ring, which may enhance its biological activity and therapeutic potential compared to other similar compounds .
Propriétés
IUPAC Name |
6-methyl-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-7-4-15(5-9(16)14-7)10-8-2-3-17-11(8)13-6-12-10/h2-3,6-7H,4-5H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEBQLHDPBHTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(=O)N1)C2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
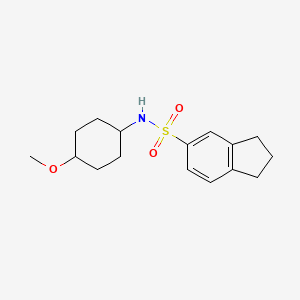
![1-[Ethyl([1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]-2-methylpropan-2-ol](/img/structure/B7414848.png)
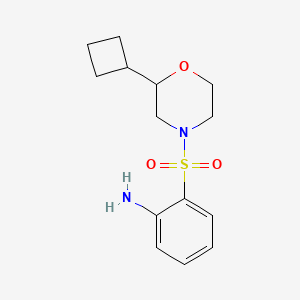
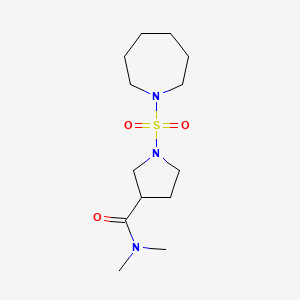
![N,N-dimethyl-1-thieno[3,2-b]pyridin-6-ylsulfonylpyrrolidine-3-carboxamide](/img/structure/B7414858.png)
![3-methyl-N-[4-(methylsulfonylmethyl)cyclohexyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7414863.png)
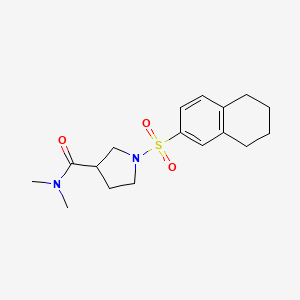
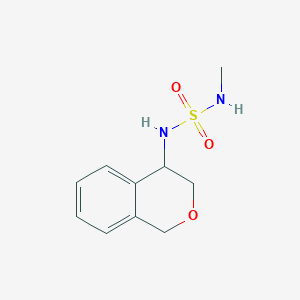
![5-hydroxy-N-[(3-methoxypyridin-2-yl)methyl]-3,3-dimethylazepane-1-carboxamide](/img/structure/B7414886.png)
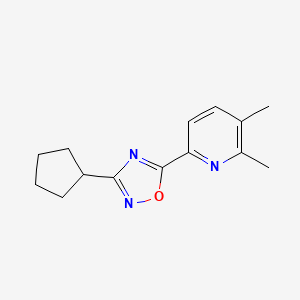
![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]-3-methylazetidine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B7414896.png)
![6-[1-(8-fluoro-7-methoxyquinazolin-4-yl)pyrrolidin-2-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B7414930.png)
![2-[1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-2-yl]-1H-benzimidazole](/img/structure/B7414936.png)
![1-[1-[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]pyrrolidin-3-yl]triazole-4-carboxylic acid](/img/structure/B7414953.png)
